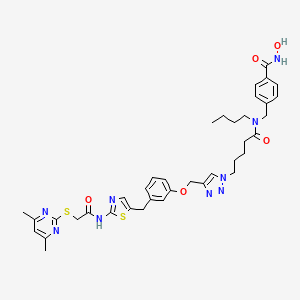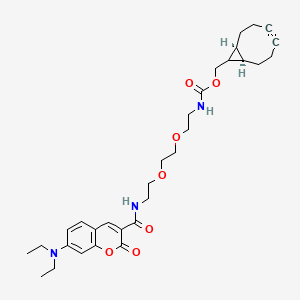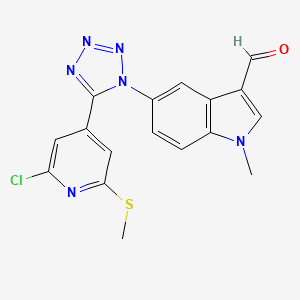
Tubulin inhibitor 38
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tubulin Inhibitor 38 is a compound that targets the protein tubulin, which is a key component of the microtubule network within cells. Tubulin inhibitors are widely studied for their potential in cancer therapy due to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin Inhibitor 38 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing purification techniques such as crystallization or chromatography to obtain the final product .
化学反应分析
Types of Reactions: Tubulin Inhibitor 38 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or amines .
科学研究应用
Tubulin Inhibitor 38 has a wide range of scientific research applications:
Chemistry: Used as a tool to study microtubule dynamics and to develop new synthetic methodologies.
Biology: Investigated for its effects on cell division, intracellular transport, and cytoskeletal organization.
Medicine: Explored as a potential chemotherapeutic agent for treating various cancers by inducing cell cycle arrest and apoptosis.
Industry: Utilized in the development of new drug delivery systems and as a lead compound for designing more potent tubulin inhibitors
作用机制
Tubulin Inhibitor 38 exerts its effects by binding to the colchicine binding site on tubulin. This binding prevents tubulin from polymerizing into microtubules, thereby disrupting the microtubule network. This disruption leads to cell cycle arrest at the G2/M phase and induces apoptosis. The molecular targets involved include the α- and β-tubulin subunits, and the pathways affected include those regulating cell division and apoptosis .
相似化合物的比较
Colchicine: Binds to the same site on tubulin and disrupts microtubule formation.
Vinblastine: Promotes depolymerization of microtubules by binding to a different site on tubulin.
Paclitaxel: Stabilizes microtubules and prevents their depolymerization.
Uniqueness: Tubulin Inhibitor 38 is unique due to its specific binding affinity and the structural modifications that enhance its potency and reduce toxicity compared to other tubulin inhibitors. Its ability to overcome resistance mechanisms seen with other tubulin-targeting agents makes it a promising candidate for further development .
属性
分子式 |
C17H13ClN6OS |
|---|---|
分子量 |
384.8 g/mol |
IUPAC 名称 |
5-[5-(2-chloro-6-methylsulfanylpyridin-4-yl)tetrazol-1-yl]-1-methylindole-3-carbaldehyde |
InChI |
InChI=1S/C17H13ClN6OS/c1-23-8-11(9-25)13-7-12(3-4-14(13)23)24-17(20-21-22-24)10-5-15(18)19-16(6-10)26-2/h3-9H,1-2H3 |
InChI 键 |
LUUAGJWDLJTUPV-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=C1C=CC(=C2)N3C(=NN=N3)C4=CC(=NC(=C4)Cl)SC)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


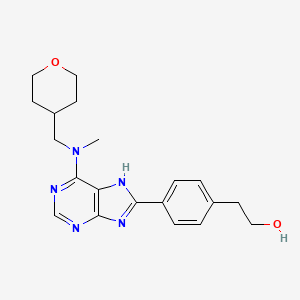
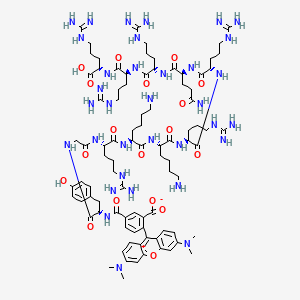
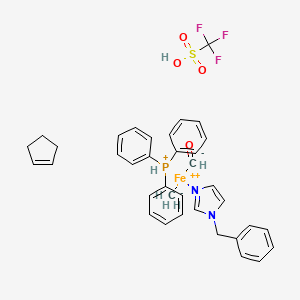
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388517.png)
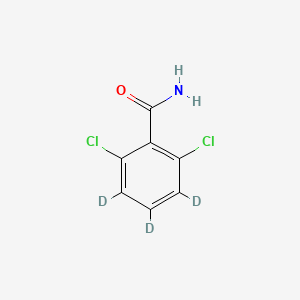
![4-{[(2,4-Diamino-5-chloroquinazolin-6-yl)methyl]amino}benzoic acid](/img/structure/B12388556.png)
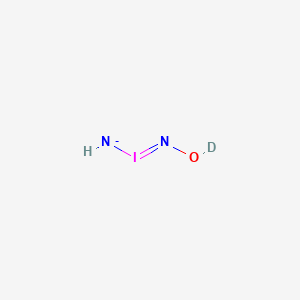
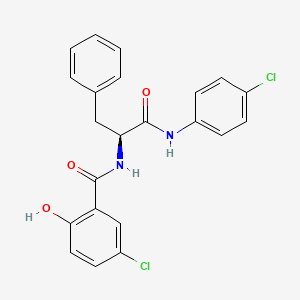
![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12388578.png)
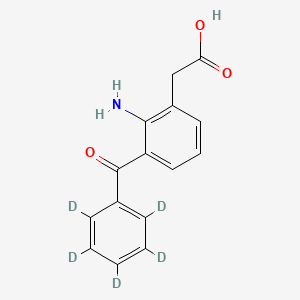
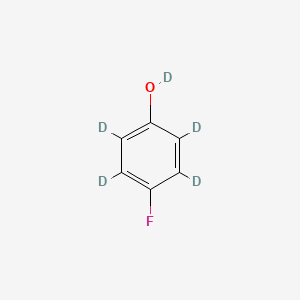
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388592.png)
